(R)-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid
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Overview
Description
®-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid is a chiral amino acid derivative characterized by the presence of a trifluoromethyl group, a hydroxy group, and an amino group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using trifluoroacetimidoyl halides as potent trifluoromethyl synthons . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include trifluoromethylated ketones, amines, and substituted derivatives, which can be further utilized in various synthetic applications.
Scientific Research Applications
®-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding due to its unique structural features.
Industry: The compound is utilized in the development of agrochemicals and materials with improved properties.
Mechanism of Action
The mechanism of action of ®-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and hydroxy groups facilitate binding to active sites of enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
α-(Trifluoromethyl)styrenes: These compounds are versatile synthetic intermediates used in the preparation of more complex fluorinated compounds.
3-Trifluoromethyl-1,2,4-triazoles: These compounds are important scaffolds in medicinal chemistry and agrochemicals.
Uniqueness
®-3-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid is unique due to its combination of functional groups, which provide a balance of hydrophilicity and lipophilicity, making it suitable for various applications in different fields. Its chiral nature also adds to its uniqueness, offering potential for enantioselective synthesis and applications.
Properties
Molecular Formula |
C10H10F3NO3 |
---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
(3R)-3-amino-3-[4-hydroxy-2-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)7-3-5(15)1-2-6(7)8(14)4-9(16)17/h1-3,8,15H,4,14H2,(H,16,17)/t8-/m1/s1 |
InChI Key |
JGUUZLLUEJITLZ-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)[C@@H](CC(=O)O)N |
Canonical SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)C(CC(=O)O)N |
Origin of Product |
United States |
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